molecular formula C25H24ClN5O3 B2641919 2-(4-chlorophenyl)-5-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 941939-25-9

2-(4-chlorophenyl)-5-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}pyrazolo[1,5-a]pyrazin-4(5H)-one

Cat. No. B2641919
CAS RN: 941939-25-9
M. Wt: 477.95
InChI Key: RKISJPLBKBZLRW-UHFFFAOYSA-N
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Description

The compound “2-(4-chlorophenyl)-5-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}pyrazolo[1,5-a]pyrazin-4(5H)-one” is a complex organic molecule. It is related to a series of compounds that were synthesized and tested for binding at cloned human dopamine D4 and D2 receptor subtypes .

Scientific Research Applications

Molecular Interaction and Binding Studies

The compound N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide is known for its potent antagonistic activity on the CB1 cannabinoid receptor. Comprehensive studies involving conformational analyses, superimposition models, and three-dimensional quantitative structure-activity relationship (3D-QSAR) models have been conducted. These studies reveal the importance of the N1 aromatic ring moiety in the steric binding interaction with the receptor, potentially offering insights into the molecular interactions of structurally similar compounds (Shim et al., 2002).

Synthesis and Antimicrobial Activities

Novel derivatives like 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-ones and related compounds have been synthesized and evaluated for their antimicrobial activities. Such compounds have shown considerable potency against various microorganisms, indicating the potential of related chemical structures for antimicrobial applications (Bektaş et al., 2007).

Pharmacological Activities of Fused Heterocyclic Systems

Studies on various fused oxazine and related compounds, such as pyrazolopyranopyrimidinones and pyrazolopyranopyrimidines, have highlighted their chemical and pharmacological significance. These compounds have been evaluated for antioxidant and anticancer activities, showcasing the potential of structurally similar molecules in pharmacological applications (Mahmoud, El-Bordany, & Elsayed, 2017).

Dopamine Receptor Partial Agonists

The connection of a lipophilic moiety to the arylpiperazine core, especially when incorporating a pyrazolo[1,5-a]pyridine heterocyclic appendage, has led to the discovery of high-affinity dopamine receptor partial agonists. These compounds demonstrate a preference for activating G proteins over β-arrestin recruitment at dopamine D2 receptors, indicating the potential of structurally similar compounds for therapeutic use in neuropsychiatric disorders (Möller et al., 2017).

Design and Pharmacological Evaluation

Design and synthesis of compounds with structures similar to pyrazolines based thiazolidin-4-one derivatives have been performed, revealing notable properties in terms of anticancer and HIV activities. These studies underscore the versatility and potential of such chemical structures in pharmacological research (Patel et al., 2013).

properties

IUPAC Name

2-(4-chlorophenyl)-5-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]pyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24ClN5O3/c1-34-23-5-3-2-4-21(23)28-10-12-29(13-11-28)24(32)17-30-14-15-31-22(25(30)33)16-20(27-31)18-6-8-19(26)9-7-18/h2-9,14-16H,10-13,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKISJPLBKBZLRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)CN3C=CN4C(=CC(=N4)C5=CC=C(C=C5)Cl)C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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